molecular formula C17H16ClF3N4O2S B2845604 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide CAS No. 1203399-08-9

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

Cat. No. B2845604
CAS RN: 1203399-08-9
M. Wt: 432.85
InChI Key: BSLIQCFTSVMOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16ClF3N4O2S and its molecular weight is 432.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Agents

  • Antimicrobial and Hemolytic Activity : Derivatives of related compounds have shown significant antimicrobial activity against selected microbial species, indicating their potential as antimicrobial agents. These compounds, specifically designed with morpholinyl phenyl acetamides, were tested for their ability to inhibit microbial growth and displayed variable effectiveness, with some compounds being highly potent. The research also evaluated their hemolytic activity to assess their toxicity towards human cells, finding most compounds to exhibit low toxicity, making them promising candidates for further biological applications (Gul et al., 2017).

  • Broad-Spectrum Antifungal Agents : Investigations into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives revealed their efficacy as fungicidal agents against a range of Candida species and also highlighted their activity against Aspergillus species. These findings underscore the potential of such derivatives in developing new antifungal therapies, particularly for infections that are resistant to existing antifungal medications (Bardiot et al., 2015).

Synthetic Methodologies and Chemical Synthesis

  • Synthesis of Derivatives : Research into the synthesis of derivatives involving compounds with structural similarities has provided valuable insights into chemical synthesis methodologies. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds involves a multistep process that includes converting aryl/aralkyl organic acids into corresponding esters, hydrazides, and then into 1,3,4-oxadiazol-2-thiols, followed by further modification to achieve the target compounds. These synthetic pathways are crucial for the development of new chemical entities with potential applications in drug development and other areas of chemical research (Gul et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of DNA. It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O2S/c18-12-2-1-11(17(19,20)21)7-13(12)24-15(26)9-28-16-8-14(22-10-23-16)25-3-5-27-6-4-25/h1-2,7-8,10H,3-6,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLIQCFTSVMOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.